

High-Purity Tetraethylurea Technical Support Center

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Compound of Interest

Compound Name: Tetraethylurea

Cat. No.: B072240

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Welcome to the Technical Support Center for high-purity **Tetraethylurea**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using **Tetraethylurea**.

Supplier Information

Ensuring the quality of your starting materials is paramount for reproducible research. Below is a summary of suppliers for high-purity **Tetraethylurea** suitable for research applications.

Supplier	Purity Specification	CAS Number	Notes
Fisher Scientific	99% [1]	1187-03-7	A well-established supplier of research chemicals. [1]
ChemicalBook	Varies (e.g., 99%, 99.5%) [2]	1187-03-7	An online marketplace with multiple listings.
Santa Cruz Biotechnology	Not specified	1187-03-7	A supplier focused on products for proteomics research. [3]

Technical Data

A summary of key physical and chemical properties of **Tetraethylurea** is provided below.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₀ N ₂ O	[4]
Molecular Weight	172.27 g/mol	[3]
Boiling Point	211-213 °C	[2][5]
Density	0.907 g/mL at 20 °C	[2][5]
Appearance	Colorless liquid	[6]
CAS Number	1187-03-7	[2]

Troubleshooting Guide

This section provides a question-and-answer guide to address specific issues that may arise during experiments involving **Tetraethylurea**.

Q1: My reaction is proceeding slower than expected when using **Tetraethylurea** as a solvent. What are the possible causes and how can I resolve this?

Possible Causes:

- **Purity of **Tetraethylurea**:** The presence of impurities can inhibit the reaction. Water is a common impurity in hygroscopic solvents and can quench sensitive reagents.
- **Reaction Temperature:** The reaction may require a higher temperature to proceed at an optimal rate.
- **Concentration of Reactants:** The concentration of your reactants may be too low.
- **Inadequate Mixing:** Poor mixing can lead to localized concentration gradients and slower reaction rates.

Troubleshooting Steps:

- Verify Purity:
 - Obtain a Certificate of Analysis (CoA) from your supplier to check for specified purity and impurity levels.
 - If water is a suspected impurity, consider drying the solvent using appropriate molecular sieves prior to use.
- Optimize Reaction Conditions:
 - Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress.
 - If possible, increase the concentration of the reactants.
- Ensure Efficient Mixing:
 - Use a magnetic stirrer or overhead stirrer appropriate for the scale of your reaction to ensure the reaction mixture is homogeneous.

Q2: I am observing unexpected byproducts in my reaction. Could **Tetraethylurea** be the source?

Possible Causes:

- Degradation of **Tetraethylurea**: At elevated temperatures, ureas can undergo thermal decomposition. While specific degradation products for **Tetraethylurea** are not well-documented in readily available literature, thermal degradation of urea can produce compounds like biuret and cyanuric acid[7]. By analogy, heating **Tetraethylurea** excessively could lead to related byproducts.
- Reaction with Reagents: **Tetraethylurea** is generally considered a non-coordinating, aprotic polar solvent. However, under harsh reaction conditions (e.g., with very strong bases or electrophiles), it could potentially react.

Troubleshooting Steps:

- Analyze the Byproducts:

- Use analytical techniques such as GC-MS or LC-MS to identify the structure of the unexpected byproducts. This will provide clues as to their origin.
- Review Reaction Conditions:
 - Assess if the reaction temperature is unnecessarily high and if it can be lowered.
 - Consider if any of the reagents are incompatible with an amide-like functional group under the reaction conditions.
- Purify **Tetraethylurea**:
 - If impurities are suspected, consider purifying the **Tetraethylurea** by distillation under reduced pressure.

Q3: The workup of my reaction is complicated by the presence of **Tetraethylurea**. How can I efficiently remove it?

Possible Causes:

- High Boiling Point: **Tetraethylurea** has a high boiling point (211-213 °C), making it difficult to remove by simple evaporation.[\[2\]](#)[\[5\]](#)
- Water Solubility: Its solubility in water can complicate aqueous extractions.

Troubleshooting Steps:

- Aqueous Extraction:
 - Perform multiple extractions with a suitable organic solvent and water or brine. The partitioning of your product between the organic and aqueous phases will determine the effectiveness of this method.
- Chromatography:
 - If your product is amenable to column chromatography, this is often an effective way to separate it from the high-boiling solvent.

- Distillation:
 - If your product is thermally stable and has a significantly different boiling point from **Tetraethylurea**, distillation (potentially under reduced pressure) can be used for separation.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of research-grade **Tetraethylurea**?

A: Research-grade **Tetraethylurea** is typically available in purities of 99% or higher.^[1] It is crucial to check the Certificate of Analysis from the supplier for lot-specific purity and impurity profiles.

Q: How should I store high-purity **Tetraethylurea**?

A: **Tetraethylurea** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. As with many organic solvents, it is prudent to protect it from moisture.

Q: What are the potential impurities in **Tetraethylurea**?

A: While specific data on **Tetraethylurea** is limited, potential impurities in substituted ureas can arise from the synthesis process. These could include starting materials such as diethylamine and phosgene derivatives, or byproducts from side reactions. Water is also a common impurity due to the hygroscopic nature of some ureas.

Q: What analytical methods are suitable for determining the purity of **Tetraethylurea**?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like **Tetraethylurea**.^[8] It can be used to separate and identify both the main component and any volatile impurities.^[9]

Experimental Protocols

Protocol: Using **Tetraethylurea** as a Solvent in a Nucleophilic Aromatic Substitution (S_NAr) Reaction

This protocol provides a general methodology for using **Tetraethylurea** in an S_NAr reaction.

Materials:

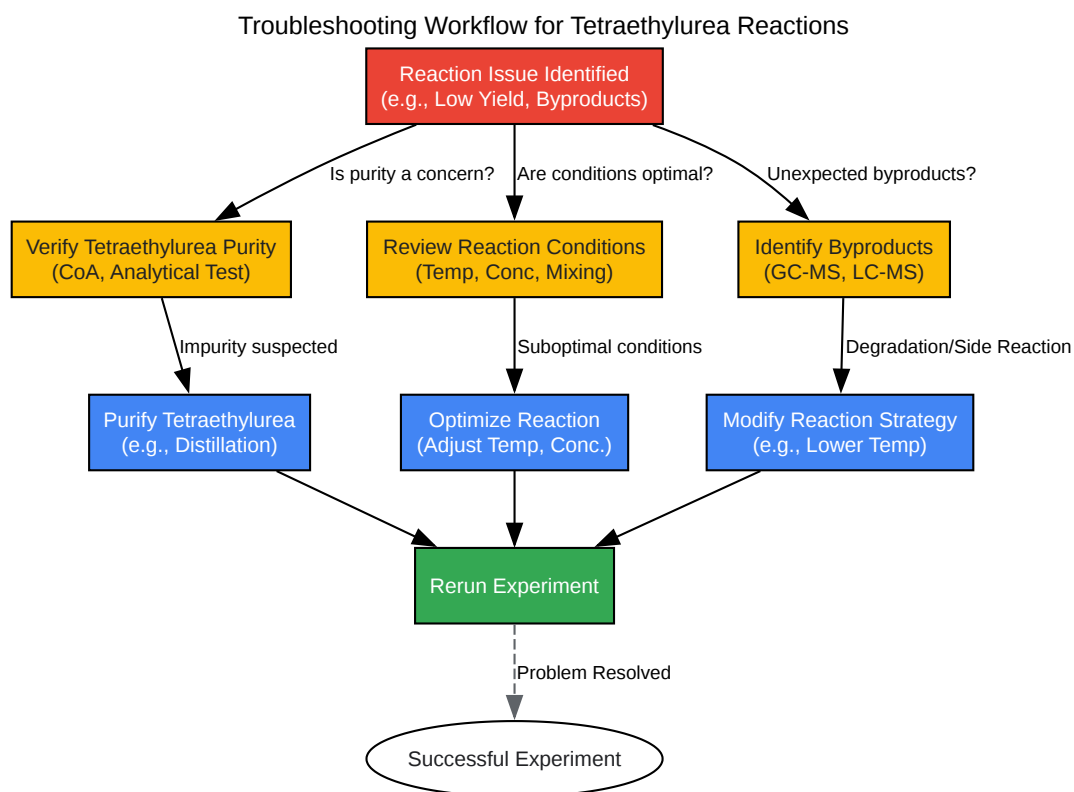
- High-purity **Tetraethylurea** (dried over molecular sieves if necessary)
- Aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)
- Nucleophile (e.g., piperidine)
- Reaction vessel with a magnetic stirrer and reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

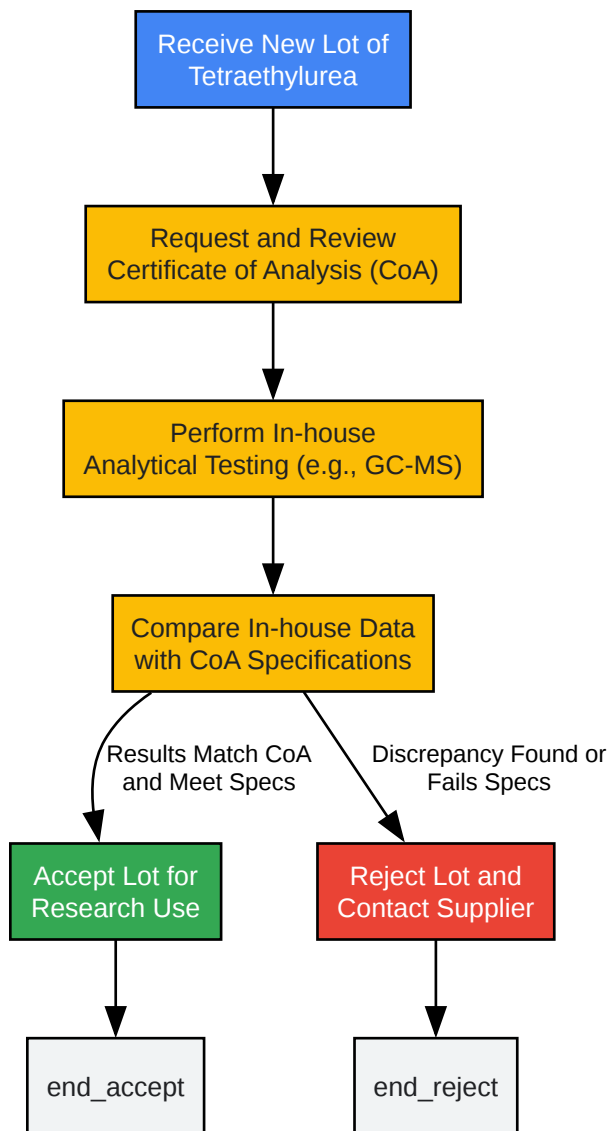
- Set up the reaction vessel under an inert atmosphere.
- Add the aryl halide and **Tetraethylurea** to the reaction vessel.
- Stir the mixture until the aryl halide is fully dissolved.
- Slowly add the nucleophile to the reaction mixture at room temperature.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

Visualizations



Quality Control Workflow for Incoming Tetraethylurea



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